molecular formula C40H43F2IN8O7S B13858620 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

Cat. No.: B13858620
M. Wt: 944.8 g/mol
InChI Key: SMJKATJGIBGWSI-CYDMSEOTSA-M
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Description

The compound “4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including pyridine, thiazole, cyanophenyl, and triazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may involve:

  • Protection and deprotection of functional groups.
  • Formation of carbon-carbon and carbon-heteroatom bonds.
  • Use of reagents such as organometallics, acids, bases, and oxidizing or reducing agents.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Scale-up of reactions from laboratory to industrial scale.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression.

    Altering cellular signaling pathways: Influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other molecules with pyridine, thiazole, cyanophenyl, and triazole functional groups. Examples include:

    4-(4-Cyanophenyl)thiazole derivatives: Known for their biological activity.

    Pyridine-based compounds: Widely used in pharmaceuticals.

    Triazole-containing molecules: Common in antifungal agents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical properties and biological activities.

Properties

Molecular Formula

C40H43F2IN8O7S

Molecular Weight

944.8 g/mol

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate;iodide

InChI

InChI=1S/C40H43F2N8O7S.HI/c1-25(36-46-33(21-58-36)28-12-10-27(18-43)11-13-28)40(54,31-17-30(41)14-15-32(31)42)22-50-24-49(23-45-50)26(2)56-38(53)48(7)35-29(9-8-16-44-35)20-55-34(51)19-47(6)37(52)57-39(3,4)5;/h8-17,21,23-26,54H,19-20,22H2,1-7H3;1H/q+1;/p-1/t25-,26?,40+;/m0./s1

InChI Key

SMJKATJGIBGWSI-CYDMSEOTSA-M

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-]

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-]

Origin of Product

United States

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